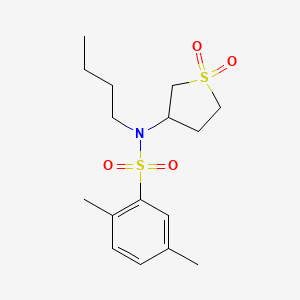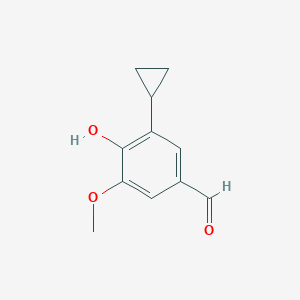
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde” is a chemical compound. It is commonly known as a vanillin derivative. The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H12O3 . Its molecular weight is 192.21 . The InChI code for this compound is 1S/C11H12O3/c1-14-10-5-7 (6-12)4-9 (11 (10)13)8-2-3-8/h4-6,8,13H,2-3H2,1H3 .
Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde has been explored in the synthesis of pharmaceutical intermediates. For instance, Neumann, Jursic, and Martin (2002) developed an inexpensive and high-yield procedure for preparing 5-cyclohexylmethylbarbiturates, valuable pharmaceutical intermediates, starting from p-hydroxy or p-methoxybenzaldehyde and barbituric acid (Neumann, Jursic, & Martin, 2002).
Green Synthesis of Schiff Bases
Chigurupati et al. (2017) highlighted the green synthesis of Schiff bases using 4-hydroxy-3-methoxybenzaldehyde (vanillin), emphasizing the design of chemical processes that minimize hazardous substances. High-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry methods were developed for qualitative studies of these Schiff bases (Chigurupati et al., 2017).
Synthesis of Key Intermediates
Molecular Spectroscopy Studies
Rajendiran and Balasubramanian (2008) investigated the absorption and fluorescence spectral characteristics of 4-hydroxy-3-methoxybenzaldehyde (HMB) in different solvents, pH, and beta-cyclodextrin (beta-CD). The study provided insights into intramolecular charge transfer and molecular interactions (Rajendiran & Balasubramanian, 2008).
Schiff Bases' Antimicrobial Activities
Harohally et al. (2017) explored the antimicrobial and antiaflatoxigenic properties of Schiff bases derived from 2-Hydroxy-4-methoxybenzaldehyde and similar molecules. These bases showed significant potency against Aspergillus flavus and aflatoxin B1, highlighting their potential in antimicrobial applications (Harohally et al., 2017).
Structural and Spectral Analysis
Other studies, such as those by Abbas et al. (2016) and Jenita, Mohandass, and Rajendiran (2013), have focused on the structural and spectral analysis of derivatives of vanillin, including 4-hydroxy-3-methoxybenzaldehyde, through various spectroscopic techniques and density functional theory (DFT). These analyses aid in understanding the molecular structure and photophysical properties of these compounds (Abbas et al., 2016), (Jenita, Mohandass, & Rajendiran, 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, H332 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
Benzaldehyde derivatives are known to interact with their targets via different pathways, such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s known that benzaldehyde derivatives can influence various biochemical pathways, depending on their specific targets and mode of action .
properties
IUPAC Name |
3-cyclopropyl-4-hydroxy-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-7(6-12)4-9(11(10)13)8-2-3-8/h4-6,8,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWSUENSQHLTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)
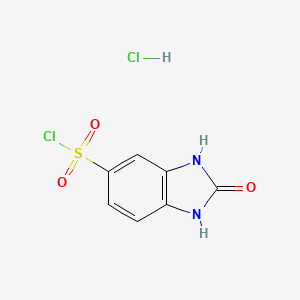
![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2449251.png)
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)
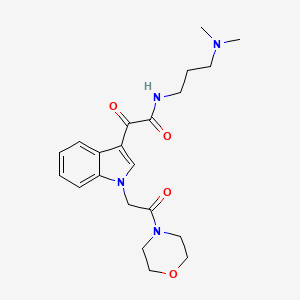
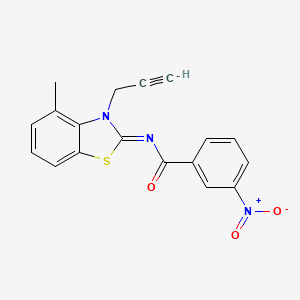
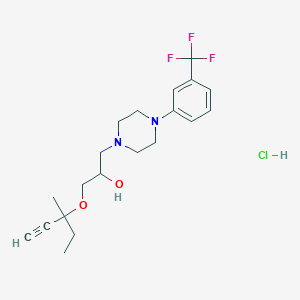
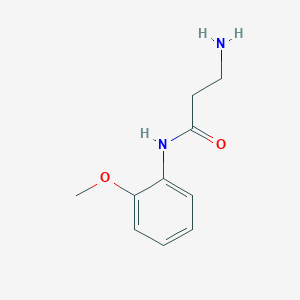
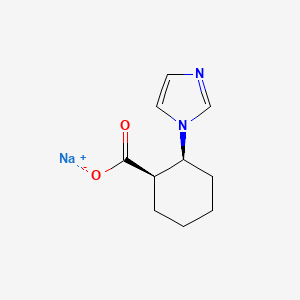
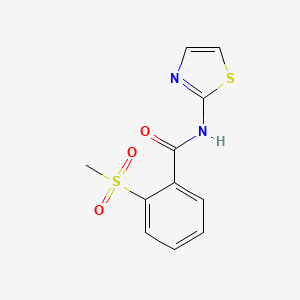
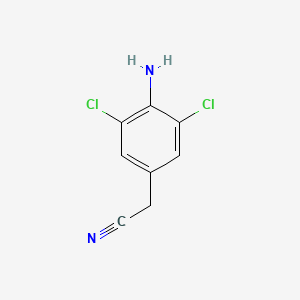
![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)
